
1-Acetyl-1,2-dihydroquinoline-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-1,2-dihydroquinoline-2-carbonitrile is a heterocyclic compound with the molecular formula C12H10N2O It is a derivative of quinoline, characterized by the presence of an acetyl group at the first position and a carbonitrile group at the second position of the dihydroquinoline ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Acetyl-1,2-dihydroquinoline-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-quinolinecarbonitrile with acetic anhydride under reflux conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the acetylation process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality and yield.
化学反応の分析
Types of Reactions: 1-Acetyl-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction can produce 1-acetyl-1,2-dihydroquinoline-2-amine .
科学的研究の応用
1-Acetyl-1,2-dihydroquinoline-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the development of new drugs.
Medicine: Research has shown potential anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates
作用機序
The mechanism by which 1-acetyl-1,2-dihydroquinoline-2-carbonitrile exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or bind to receptors, altering cellular processes and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Quinoline: A parent compound with a similar structure but lacking the acetyl and carbonitrile groups.
1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinoline: A derivative with additional methyl groups, offering different chemical properties and applications.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the fourth position, known for their pharmaceutical importance
Uniqueness: 1-Acetyl-1,2-dihydroquinoline-2-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic properties make it a valuable compound in research and industry.
特性
CAS番号 |
57309-71-4 |
|---|---|
分子式 |
C12H10N2O |
分子量 |
198.22 g/mol |
IUPAC名 |
1-acetyl-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-9(15)14-11(8-13)7-6-10-4-2-3-5-12(10)14/h2-7,11H,1H3 |
InChIキー |
JEUCELAYWFREBV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(C=CC2=CC=CC=C21)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



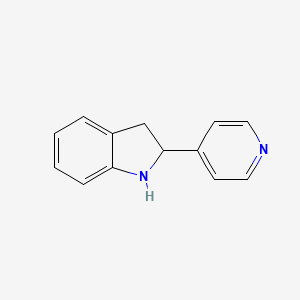
![2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11901120.png)
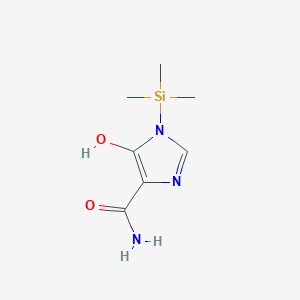
![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11901141.png)
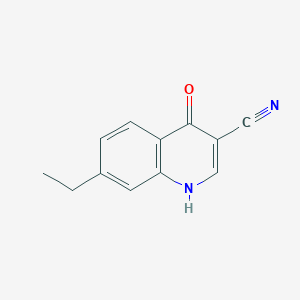
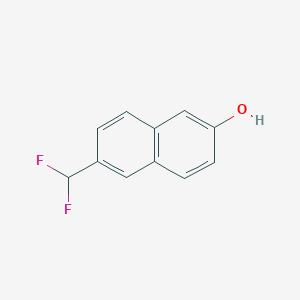
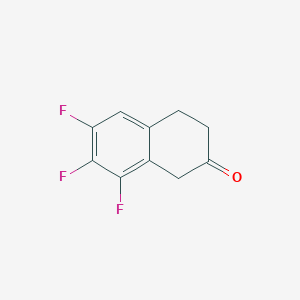
![Spiro[3.5]nonane-1-carboxylicacid, 3-amino-6-methyl-](/img/structure/B11901159.png)

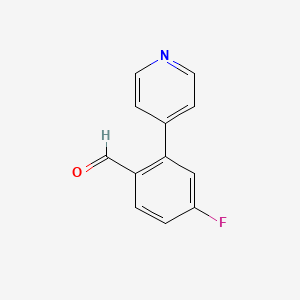
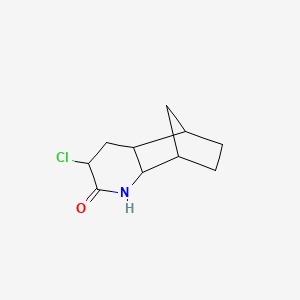
![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)

